Development of a coarse-grained model for simulations of tridecanoin liquid–solid phase transitions†
Physical Chemistry Chemical Physics Pub Date: 2011-08-22 DOI: 10.1039/C1CP20604D
Abstract
Novel coarse-grained models for molecular dynamics of tridecanoin melts are here proposed as results of a coarse-graining step procedure. The procedure is implemented to develop three coarse-grained models of increasing number of particle types from two to four. Force fields are computed by minimization of the deviations of appropriate distribution functions of the coarse-grained models from those of a reference atomistic one. Density, diffusivity and shear viscosity are computed by numerical simulation and compared with experimental values. The ability of each model to describe liquid–solid transitions is also analyzed. In particular, the model with four types of coarse-grained beads shows a transition from a liquid to a crystal phase.

Recommended Literature
- [1] Doping nanoparticles using pulsed laser ablation in a liquid containing the doping agent†
- [2] Editing streptomycete genomes in the CRISPR/Cas9 age
- [3] Quantification of Salmonella Typhimurium in liquid food using NanoGene assay†
- [4] Detection of zeptomole quantities of nonfluorescent molecules in a 101 nm nanochannel by thermal lens microscopy
- [5] Enhanced cytotoxicity of indenyl molybdenum(ii) compounds bearing a thiophene function†
- [6] A robust 3D printed multilayer conductive graphene/polycaprolactone composite electrode†
- [7] Donor–acceptor-based two-dimensional polymer as a supercapacitor electrode with long cycling stability†
- [8] The Institute of Chemistry of Great Britain and Ireland. Thirtieth Annual General Meeting
- [9] Towards quantitatively reproducible substrates for SERS†
- [10] Characterization of site-specific N-glycosylation signatures of isolated uromodulin from human urine†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 154-68-7
-
CAS no.: 13539-59-8